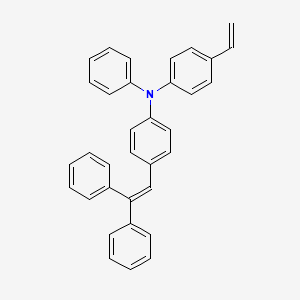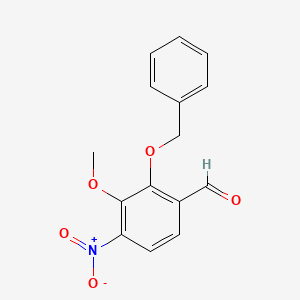
2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde is an organic compound with a complex structure that includes benzyl, methoxy, and nitro functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(benzyloxy)-3-methoxybenzaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-(Benzyloxy)-3-methoxy-4-nitrobenzoic acid.
Reduction: 2-(Benzyloxy)-3-methoxy-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with cellular components through its functional groups, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes.
Comparación Con Compuestos Similares
- 2-Benzyloxybenzoic acid
- 2-(Benzyloxy)ethanol
- 2-Benzyloxy-1-methylpyridinium triflate
Comparison: 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups on the benzaldehyde core, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of functional groups that can be selectively modified, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
736137-85-2 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
3-methoxy-4-nitro-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13NO5/c1-20-15-13(16(18)19)8-7-12(9-17)14(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
PDHBQHJPMOPHET-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OCC2=CC=CC=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


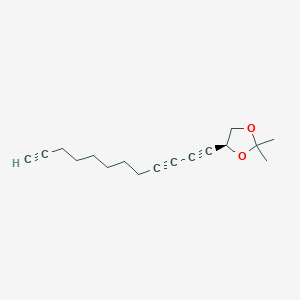
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

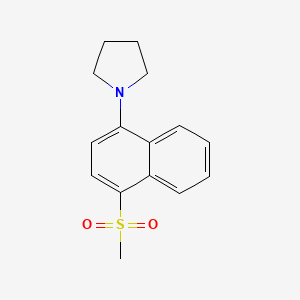
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
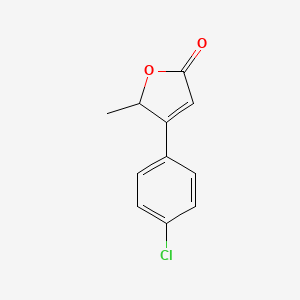
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
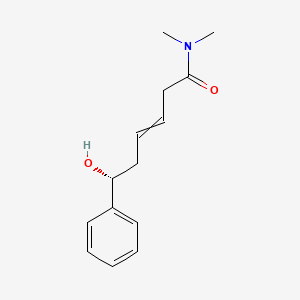
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
